Cyclobutyl 4-nitrophenyl carbonate
Description
Foundational Principles of Carbonate Functionality in Chemical Transformations
The carbonate functional group consists of a central carbonyl group bonded to two oxygen atoms, which are in turn linked to organic substituents. In its unactivated state, the carbonate ester is relatively stable. The reactivity of the carbonate functional group is dictated by the electrophilicity of the carbonyl carbon. In a typical reaction, a nucleophile attacks this carbon, leading to the displacement of one of the alkoxy or aryloxy groups. The facility of this substitution reaction is highly dependent on the nature of these groups.
Significance of 4-Nitrophenyl as an Activating and Leaving Group in Carbonate Chemistry
The 4-nitrophenyl group plays a crucial dual role in carbonate chemistry, acting as both an activating group and an excellent leaving group. ontosight.aiemerginginvestigators.org Its significance stems from the strong electron-withdrawing nature of the para-nitro group. ontosight.ai This property makes the attached carbonate carbonyl carbon significantly more electrophilic and, therefore, more reactive towards even weak nucleophiles. sigmaaldrich.com
Upon nucleophilic attack, the 4-nitrophenoxide anion that is displaced is a relatively stable species due to the resonance delocalization of the negative charge onto the nitro group. This stability makes it a good leaving group, which is a critical factor for the reaction to proceed efficiently. rsc.orgnih.gov An additional practical advantage is that the released 4-nitrophenoxide ion is intensely yellow, allowing for the progress of the reaction to be monitored spectrophotometrically by measuring its absorbance around 405 nm. emerginginvestigators.orgwikipedia.org This feature is particularly useful for kinetic studies and for determining reaction completion. emerginginvestigators.org For these reasons, reagents like 4-nitrophenyl chloroformate and bis(4-nitrophenyl) carbonate are widely employed in organic synthesis to introduce carbonate functionalities and to act as coupling agents. sigmaaldrich.comnbinno.com
Contextualization of Cyclobutyl Moieties within Complex Chemical Architectures
The cyclobutyl group, a four-membered carbocyclic ring, is an intriguing structural motif that has gained increasing attention in medicinal chemistry and the synthesis of complex molecules. nih.govru.nl Although possessing significant ring strain, cyclobutanes are generally stable enough to be handled under typical laboratory conditions. nih.gov The unique, puckered three-dimensional structure of the cyclobutane (B1203170) ring can be used to impart conformational rigidity to a molecule, which can be advantageous in drug design for optimizing binding to a biological target. ontosight.aiCurrent time information in Bangalore, IN.
The incorporation of a cyclobutyl moiety can also influence a molecule's physicochemical properties, such as its metabolic stability and lipophilicity. ontosight.aiCurrent time information in Bangalore, IN. In drug development, cyclobutane rings have been used as isosteres for other groups, to fill hydrophobic pockets in enzymes, and to direct the orientation of key pharmacophoric elements. ontosight.aiCurrent time information in Bangalore, IN. The synthesis of natural products containing a cyclobutane core has also driven the development of novel synthetic methodologies. rsc.org In the context of Cyclobutyl 4-nitrophenyl carbonate, the cyclobutyl group represents the alcohol portion of the ester, which can be transferred to other molecules in subsequent reactions.
Interactive Data Tables
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 7693-06-3 |
| Molecular Formula | C₁₁H₁₁NO₅ |
| Synonyms | Carbonic acid, cyclobutyl 4-nitrophenyl ester |
Comparison of Leaving Group Ability (pKa of Conjugate Acid)
| Leaving Group | Conjugate Acid | pKa |
| 4-Nitrophenoxide | 4-Nitrophenol (B140041) | 7.15 |
| Phenoxide | Phenol | 9.95 |
| Methoxide | Methanol | ~15.5 |
| Ethoxide | Ethanol | ~16 |
Structure
3D Structure
Properties
IUPAC Name |
cyclobutyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO5/c13-11(16-9-2-1-3-9)17-10-6-4-8(5-7-10)12(14)15/h4-7,9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCVIUIVJMSGFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801252850 | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276697-74-6 | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=276697-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, cyclobutyl 4-nitrophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801252850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications of Cyclobutyl 4 Nitrophenyl Carbonate and Analogues in Advanced Organic Synthesis
Advanced Strategies for Carbamate (B1207046) Formation and Functionalization
Carbamates are crucial functional groups in pharmaceuticals and agrochemicals. The use of activated carbonates like cyclobutyl 4-nitrophenyl carbonate provides a reliable method for their synthesis.
Activated carbonates, particularly those with a p-nitrophenyl group, are effective alkoxycarbonylating agents for amines. acs.orgnih.gov The reaction involves the treatment of an alcohol with p-nitrophenyl chloroformate in the presence of a base to form the corresponding activated carbonate. This intermediate then readily reacts with an amine to yield the desired carbamate. acs.orgnih.gov This method is valued for its convenient purification and high conversion rates, making it suitable for generating large combinatorial libraries for screening bioactive molecules. acs.org The reactivity of these carbonates is attributed to the excellent leaving group ability of the p-nitrophenoxide ion.
A variety of carbonate reagents are employed for carbamate synthesis, with mixed carbonates containing a p-nitrophenyl moiety being frequently used for preparing a wide array of carbamates. acs.orgnih.gov The general scheme for this transformation is depicted below:
Scheme 1:pThis methodology has been successfully applied to chiral substrates, which have been shown to maintain their stereochemical integrity under the reaction conditions. acs.org
The selective functionalization of amines is a significant challenge in organic synthesis, especially in molecules containing multiple amine functionalities. Activated carbonates offer a degree of chemoselectivity in the carbamoylation of primary versus secondary amines. This selectivity is often influenced by steric and electronic factors of both the amine substrate and the carbonate reagent. researchgate.net
Kinetic studies on the aminolysis of 4-nitrophenyl phenyl carbonate have shown that secondary amines can be more reactive than primary amines of similar basicity. researchgate.net This difference in reactivity can be exploited for the chemoselective protection or functionalization of polyamines. For instance, the less sterically hindered primary amine in a molecule containing both primary and secondary amino groups can be selectively acylated under specific conditions. researchgate.net
The table below summarizes the kinetic data for the reaction of 4-nitrophenyl phenyl carbonate with various amines, highlighting the influence of amine structure on reactivity.
| Amine | kN (M-1s-1) | Reference |
|---|---|---|
| Piperazinium ion | (6.22 ± 0.11) × 10-2 | rsc.org |
| 1-Formylpiperazine | 1.68 ± 0.01 | rsc.org |
| Morpholine | 11.3 ± 0.1 | rsc.org |
| 1-(2-Hydroxyethyl)piperazine | 27.6 ± 0.5 | rsc.org |
In peptide synthesis, protecting the amino group of one amino acid while activating the carboxyl group of another is a fundamental strategy to ensure the formation of the correct peptide bond. youtube.com Activated carbonates, such as bis(4-nitrophenyl) carbonate, are used to prepare 4-nitrophenyl active esters of N-protected amino acids. sigmaaldrich.com These active esters then react with the free amino group of another amino acid or peptide to form the desired peptide linkage.
The 4-nitrophenyl group serves as an excellent leaving group, facilitating the aminolysis reaction under mild conditions, which is crucial to prevent racemization of the chiral amino acid centers. acs.org Carbamates themselves are also utilized as protecting groups for amino acids, with the tert-butyloxycarbonyl (Boc) group being a prominent example. youtube.com The synthesis of these protected amino acids can involve activated carbonate reagents.
The synthesis of carbamates incorporating a cyclobutyl moiety can be readily achieved using this compound. This reagent follows the general reactivity pattern of activated carbonates, where the cyclobutyloxycarbonyl group is transferred to an amine nucleophile. The reaction proceeds with the departure of the 4-nitrophenolate (B89219) anion, driving the reaction forward.
This strategy allows for the introduction of the cyclobutyl carbamate functionality into a wide range of molecules. The resulting cyclobutyl-containing carbamates may exhibit unique biological activities or physicochemical properties due to the presence of the cyclobutyl group.
Protecting Group Chemistry Employing 4-Nitrophenyl Carbonates
Protecting groups are essential tools in multi-step organic synthesis, enabling the selective transformation of one functional group in the presence of others. emerginginvestigators.orgemerginginvestigators.org 4-Nitrophenyl carbonates have found a niche as precursors to base-labile protecting groups.
In complex syntheses, the ability to selectively deprotect one functional group while others remain protected is known as orthogonality. 4-Nitrophenyl carbonates and the corresponding carbamates can serve as base-labile protecting groups for hydroxyl and amine functionalities, respectively. emerginginvestigators.orgemerginginvestigators.org These groups are generally stable under acidic and neutral conditions but can be cleaved under mild basic conditions. emerginginvestigators.orgemerginginvestigators.org
This orthogonality is particularly valuable when acid-sensitive groups are present in the molecule, precluding the use of common acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. emerginginvestigators.orgemerginginvestigators.org The deprotection process involves the hydrolysis of the carbonate or carbamate, which releases the highly colored 4-nitrophenolate ion. emerginginvestigators.orgemerginginvestigators.org This provides a convenient method for monitoring the progress of the deprotection reaction spectrophotometrically. emerginginvestigators.orgemerginginvestigators.org
The hydrolysis of these protecting groups is significantly accelerated in basic conditions, with optimal cleavage occurring at pH 12 and above. emerginginvestigators.org The use of 4-nitrophenol (B140041) as a leaving group facilitates deprotection under relatively mild conditions. emerginginvestigators.orgemerginginvestigators.org
The table below illustrates the stability and lability of 4-nitrophenyl-based protecting groups under different pH conditions.
| Condition | Stability of 4-Nitrophenyl Carbonate/Carbamate | Reference |
|---|---|---|
| Acidic | Stable | emerginginvestigators.orgemerginginvestigators.org |
| Neutral | Stable | emerginginvestigators.orgemerginginvestigators.org |
| Mildly Basic | Slow Cleavage | emerginginvestigators.org |
| Strongly Basic (pH > 12) | Rapid Cleavage | emerginginvestigators.org |
Mechanistic Studies of Base-Catalyzed Deprotection of 4-Nitrophenyl Carbonates
The 4-nitrophenyl carbonate group is an effective base-labile protecting group for alcohols. Its removal, or deprotection, is typically achieved under mild basic conditions, a process that has been the subject of detailed mechanistic investigation. The reaction is facilitated by the electron-withdrawing nitro group, which makes the 4-nitrophenoxide a good leaving group.
Kinetic studies of the reaction of 4-nitrophenyl carbonates with nucleophiles, such as secondary alicyclic amines and phenoxides, have provided significant insight into the reaction mechanism. nih.govrsc.org The deprotection generally proceeds through a stepwise pathway involving a zwitterionic tetrahedral intermediate (T+/-). nih.gov The reaction pathway can be summarized as follows:
Nucleophilic Attack: A basic nucleophile (Nu-) attacks the electrophilic carbonyl carbon of the carbonate.
Formation of Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate.
Collapse of Intermediate: The intermediate collapses, expelling the 4-nitrophenoxide anion as the leaving group and yielding the deprotected alcohol (after decarboxylation of the resulting carbamate or formation of a new carbonate) and the released 4-nitrophenolate.
The rate-determining step of this process is dependent on the basicity (and pKa) of the nucleophile. For the aminolysis of methyl 4-nitrophenyl carbonate, the Brønsted-type plot (a graph of the logarithm of the rate constant versus the pKa of the amine) is biphasic. nih.gov This curvature indicates a change in the rate-determining step. For highly basic amines, the breakdown of the tetrahedral intermediate is rate-limiting, whereas for less basic amines, the initial nucleophilic attack is the slower step. nih.gov In contrast, studies on the phenolysis of phenyl 4-nitrophenyl carbonate show a linear Brønsted plot, suggesting a concerted (one-step) mechanism for this particular set of reactants. rsc.org
Table 1: Kinetic Data for Base-Catalyzed Reactions of 4-Nitrophenyl Carbonates This interactive table summarizes Brønsted-type plot slopes (β) for the reactions of various 4-nitrophenyl carbonates with nucleophiles, indicating the sensitivity of the reaction rate to the basicity of the nucleophile and providing insight into the transition state.
| Substrate | Nucleophile Series | β Value(s) | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Methyl 4-nitrophenyl carbonate | Secondary Alicyclic Amines | β₁ = 0.3, β₂ = 1.0 | Stepwise, with changing rate-determining step | nih.gov |
| Methyl 4-nitrophenyl carbonate | Quinuclidines | β = 0.86 | Stepwise | nih.gov |
| Phenyl 4-nitrophenyl carbonate | Phenoxides | β = 0.61 | Concerted | rsc.org |
Spectroscopic Techniques for Monitoring Deprotection Kinetics
The kinetics of the deprotection of 4-nitrophenyl carbonates can be conveniently monitored using spectroscopic techniques, primarily UV-Visible (UV-Vis) spectrophotometry. emerginginvestigators.orgemerginginvestigators.org This method takes advantage of the distinct optical properties of the reaction product.
The deprotection process releases the 4-nitrophenoxide anion, which is a bright yellow chromophore with a strong absorbance maximum in the visible region of the electromagnetic spectrum, typically around 400-413 nm. emerginginvestigators.orgemerginginvestigators.org The starting material, this compound, does not absorb significantly at this wavelength. Therefore, the progress of the reaction can be followed by measuring the increase in absorbance at this specific wavelength over time.
According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the absorbing species (the 4-nitrophenoxide anion). By recording the absorbance at regular intervals, a kinetic trace is generated. From this data, pseudo-first-order rate coefficients can be calculated when the base is used in large excess. nih.gov This spectroscopic method is highly effective because it allows for real-time, non-invasive monitoring of the reaction and provides the quantitative data needed to derive reaction rates and elucidate mechanistic pathways. emerginginvestigators.org
Table 2: Spectroscopic Properties for Monitoring Deprotection This table outlines the key spectroscopic parameter used to track the deprotection of 4-nitrophenyl carbonates.
| Species | Color | Absorption Maximum (λmax) | Role in Monitoring | Reference |
|---|---|---|---|---|
| 4-Nitrophenyl carbonate | Colorless | N/A in the visible region | Starting material (reactant) | emerginginvestigators.org |
Polymer Chemistry Applications of Activated Carbonate Monomers
Introduction of Functional Moieties into Polymeric Systems via Carbonate Linkages
Activated carbonates are valuable reagents for introducing functional groups into polymers. diva-portal.org This can be achieved either by creating monomers that already contain the desired functionality and a polymerizable group, or by modifying an existing polymer with a functional carbonate reagent. This compound and its analogues are ideal for the latter approach, known as post-polymerization modification.
The high reactivity of the 4-nitrophenyl carbonate group allows it to react efficiently with nucleophilic sites on a polymer backbone, such as hydroxyl or amine groups. This reaction forms a stable carbonate or carbamate linkage, respectively, thereby tethering the cyclobutyl moiety (or another desired group) to the polymer. This strategy offers great flexibility in polymer design, as a single parent polymer can be divided and modified with various activated carbonates to create a library of functional materials with different properties.
Alternatively, functional monomers containing carbonate groups can be synthesized and then polymerized. nih.gov For instance, a monomer can be designed with a polymerizable unit (like a cyclic carbonate for ring-opening polymerization) and a pendant group that can be easily functionalized. nih.gov This allows for the creation of degradable aliphatic polycarbonates with precisely placed functional groups along the polymer chain. diva-portal.orgacs.org
Role in Controlled Radical Polymerization Techniques (ATRP, RAFT) for Functional Polymer Design
Controlled/living radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. nsf.govresearchgate.net Activated carbonates can be integrated into these systems to design advanced functional polymers.
The strategy involves creating an ATRP initiator or a RAFT chain-transfer agent (CTA) that incorporates an activated carbonate moiety. For example, an initiator molecule containing a hydroxyl group can be reacted with this compound. The resulting molecule is a functional initiator that can then be used in an ATRP reaction. Every polymer chain grown from this initiator will have a cyclobutyl carbonate group at its starting point (the α-end).
Similarly, a RAFT CTA can be functionalized in the same manner. In RAFT polymerization, the CTA determines the end-group (the ω-end) of the majority of polymer chains. monash.edu By using a CTA functionalized with a cyclobutyl carbonate group, this moiety can be precisely placed at the chain end. These terminal functional groups are then available for subsequent post-polymerization modifications, allowing for the synthesis of block copolymers or for conjugation with biomolecules. This approach combines the precision of CRP with the versatile reactivity of activated carbonates to yield highly sophisticated macromolecular structures.
Table 3: Comparison of ATRP and RAFT for Functional Polymer Synthesis This interactive table compares key features of ATRP and RAFT, two prominent controlled radical polymerization techniques where activated carbonate monomers can be incorporated for advanced polymer design.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
|---|---|---|
| Control Mechanism | Reversible activation/deactivation of dormant species by a transition-metal catalyst (e.g., copper). cmu.edu | Degenerative transfer of a chain-transfer agent (CTA) between active and dormant chains. monash.edu |
| Key Components | Monomer, Initiator (with a transferable atom, e.g., halide), Metal Catalyst/Ligand Complex. cmu.edu | Monomer, Radical Initiator (e.g., AIBN), Chain-Transfer Agent (CTA, e.g., dithioester). nsf.gov |
| Functional Group Tolerance | Good, but the catalyst can be sensitive to certain functional groups (e.g., amines). | Excellent, compatible with a very wide range of functional monomers. researchgate.net |
| End-Group Functionality | α-end determined by the initiator; ω-end has a transferable atom (e.g., -Br). | α-end from the initiator or R-group of CTA; ω-end has the thiocarbonylthio group from the CTA. monash.edu |
Synthesis of Heterocyclic Compounds and Complex Molecular Frameworks
Integration of Cyclobutyl and Carbonate Moieties in Multi-Component Reactions
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. beilstein-journals.orgnih.gov MCRs are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity, making them ideal for the synthesis of heterocyclic libraries for drug discovery. e-bookshelf.de
The electrophilic nature of the carbonyl carbon in this compound makes it a suitable candidate for participation in MCRs. The carbonate can act as a reactive carbonyl component or an acylating agent. For instance, in a variation of the Ugi or Biginelli reactions, this compound could potentially react with an amine, an isocyanide, and a carboxylic acid (Ugi) or with a β-dicarbonyl compound and a urea (B33335) derivative (Biginelli) to form complex heterocyclic structures. beilstein-journals.org
The integration of the cyclobutyl group is synthetically valuable, as strained carbocyclic moieties can impart unique conformational constraints and physicochemical properties to a molecule. nih.gov By using this compound in an MCR, it is possible to incorporate both the cyclobutoxycarbonyl unit and the structural rigidity of the cyclobutane (B1203170) ring into a larger, often heterocyclic, framework in a single, convergent step. While specific examples in the literature featuring this compound in MCRs are nascent, the underlying principles of MCR chemistry strongly support its potential in this area for generating novel and diverse molecular scaffolds. beilstein-journals.org
Table 4: Examples of Multi-Component Reactions for Heterocycle Synthesis This table lists prominent MCRs and the classes of heterocyclic compounds they are used to synthesize, illustrating the potential pathways for integrating a reactant like this compound.
| Named Reaction | Number of Components | Typical Reactants | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones | beilstein-journals.org |
| Hantzsch Dihydropyridine Synthesis | 4 (or 3) | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Dihydropyridines | nih.gov |
| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amides (peptidomimetics) | beilstein-journals.org |
| Passerini Reaction | 3 | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy Carboxamides | e-bookshelf.de |
Development of Scaffolds Featuring Cyclobutyl-Substituted Carbamate Units
The incorporation of carbamate moieties into molecular scaffolds is a well-established strategy in medicinal chemistry and drug design. nih.govnih.gov Carbamates are recognized for their chemical stability, ability to act as peptide bond isosteres, and their capacity to enhance cell membrane permeability. nih.govacs.org The cyclobutyl group, while historically underrepresented in medicinal chemistry compared to other cycloalkanes, is gaining attention as a valuable scaffold component. nih.gov Its three-dimensional and conformationally restricted nature offers a unique way to explore chemical space, providing structural diversity for new therapeutic agents. nih.govresearchgate.net The development of scaffolds that feature cyclobutyl-substituted carbamate units combines the favorable properties of both the carbamate linkage and the cyclobutane ring.
The synthesis of these scaffolds often relies on the reactivity of activated carbonates, with this compound serving as a key intermediate. This reagent is typically prepared by the reaction of cyclobutanol (B46151) with 4-nitrophenyl chloroformate in the presence of a base. acs.org The resulting activated carbonate can then readily react with a variety of primary and secondary amines to form the corresponding cyclobutyl-substituted carbamates in high yields. nih.govacs.org This method is advantageous due to its efficiency and the mild conditions under which the carbamoylation of amines can occur. emerginginvestigators.org
The general synthetic approach allows for the creation of a diverse library of molecules. By varying the amine component, a wide range of functional groups and structural motifs can be introduced into the final scaffold. This modularity is highly desirable in drug discovery for the systematic exploration of structure-activity relationships (SAR). acs.org
Research in this area has led to the development of various molecular platforms. For instance, the principles of using p-nitrophenyl carbamate monomers have been applied in the cyclooligomerization to create novel macrocyclic structures. nih.gov While not specific to cyclobutane, this highlights the utility of the activated carbonate in building complex molecular architectures. The synthesis of chiral scaffolds from cyclobutane β-amino acids further demonstrates the versatility of the cyclobutane core in creating polyfunctional chemical platforms suitable for the synthesis of more complex molecules. uab.cat
The table below illustrates the general reaction for the synthesis of cyclobutyl-substituted carbamates and provides examples of the types of scaffolds that can be generated using this methodology.
Table 1: Synthesis of Cyclobutyl-Substituted Carbamate Scaffolds
| Amine (R-NH₂) | Resulting Cyclobutyl Carbamate Scaffold | Potential Structural Class |
| Benzylamine (B48309) | Aryl-alkyl amine derivative | |
| Piperidine | Heterocyclic derivative | |
| Aniline | Aryl amine derivative | |
| Glycine methyl ester | Amino acid ester derivative | |
| 3-aminopropanol | Aliphatic amino alcohol derivative |
This table is illustrative and provides a general representation of the types of scaffolds that can be synthesized. The specific structures and yields would be dependent on the reaction conditions and the nature of the starting amine.
The development of these scaffolds is a testament to the ongoing efforts to create novel, three-dimensional molecules for drug discovery. osti.gov The combination of the robust carbamate linker with the unique conformational properties of the cyclobutane ring provides a powerful platform for generating libraries of compounds with potential therapeutic applications. researchgate.netnih.gov
Future Perspectives and Emerging Research Directions in Cyclobutyl 4 Nitrophenyl Carbonate Chemistry
Innovation in Catalytic Systems for Enhanced Carbonate Reactivity and Selectivity
The efficacy of cyclobutyl 4-nitrophenyl carbonate in acylation reactions is critically dependent on the catalytic system employed. While the 4-nitrophenyl group inherently activates the carbonate for nucleophilic attack, the development of advanced catalysts is a key frontier for enhancing reaction rates and directing selectivity. rsc.org Current research into activated carbonates, such as bis(methyl salicyl) carbonate (BMSC), demonstrates that catalyst choice significantly reduces reaction times and temperatures. rsc.orgresearchgate.net Future work on this compound is expected to draw from these findings.
Emerging trends focus on several classes of catalysts:
Organocatalysts: Non-metal catalysts, such as N-heterocyclic carbenes (NHCs) and amidine-based superbases like 1,8-Diazabicycloundec-7-ene (DBU), are gaining traction. DBU has been shown to react with p-nitrophenyl carbonates, leading to ring-opening and the formation of carbamates, indicating its potential to act as both a reagent and a catalyst. beilstein-journals.orgnih.gov The development of chiral organocatalysts could enable enantioselective acylations, a highly sought-after transformation in pharmaceutical synthesis.
Metal-Based Catalysts: Transition metal complexes, particularly those of manganese, cobalt, and gold, have shown promise in various carbonate transformations, including the synthesis of cyclic carbonates from olefins and CO2. mdpi.com The rational design of ligands around a metal center can fine-tune the catalyst's electronic and steric properties to achieve specific reactivity with substrates like this compound. mdpi.com For instance, stabilizing high-valent states of transition metals with carbonate ligands has been shown to be important in catalytic oxidations, a principle that could be adapted for novel carbonate reactions. acs.orgnih.gov
Biocatalysts: Enzymes, particularly lipases, are being explored for carbonate synthesis and modification under mild conditions. A recent study demonstrated a lipase-catalyzed flow synthesis of phenolic carbonates using dimethylcarbonate. nih.gov This approach offers high chemoselectivity and sustainability. Future research could involve screening for or engineering enzymes that can efficiently utilize this compound as a substrate for targeted acylations of complex natural products and pharmaceuticals.
The table below summarizes potential catalytic systems and their expected impact on reactions involving this compound.
Table 1: Potential Catalytic Systems for this compound
| Catalyst Class | Specific Example(s) | Potential Advantage(s) | Research Focus |
|---|---|---|---|
| Organocatalysts | N-Heterocyclic Carbenes (NHCs), DBU | Metal-free, tunable, potential for enantioselectivity. | Development of chiral variants for asymmetric catalysis. |
| Metal-Based Catalysts | Co(II/III) complexes, Au/SiO₂ | High turnover, unique reactivity pathways. | Ligand design for enhanced selectivity and activity. |
| Biocatalysts | Immobilized Lipases (e.g., CaLB) | High chemoselectivity, mild reaction conditions, green chemistry. | Enzyme screening and engineering for substrate specificity. |
Computational Design and Prediction of Novel Cyclobutyl Carbonate Reactivity Profiles
The predictive power of computational chemistry is becoming an indispensable tool for accelerating catalyst design and understanding reaction mechanisms. By modeling reaction pathways, researchers can screen potential catalysts and predict reactivity profiles before undertaking extensive experimental work. For carbonate chemistry, computational strategies have been successfully used to elucidate the factors governing activity, chemoselectivity, and stereoselectivity in the copolymerization of epoxides and CO2 using bimetallic cobalt complexes. acs.org
Future research on this compound will likely leverage similar in silico approaches:
Density Functional Theory (DFT) Calculations: DFT can be used to model the transition states of reactions between this compound and various nucleophiles. This allows for the calculation of activation energy barriers (ΔG‡), providing a quantitative prediction of reaction rates. By comparing the activation energies for reactions with different substrates or in the presence of various catalysts, researchers can identify the most promising reaction conditions.
Predicting Selectivity: Computational models can help understand and predict regioselectivity and chemoselectivity. For example, in a molecule with multiple potential reaction sites (e.g., primary vs. secondary alcohols), DFT can predict which site is more likely to be acylated. This is crucial for the synthesis of complex molecules where protecting groups would otherwise be necessary.
Mechanism Elucidation: Kinetic studies on the aminolysis of similar carbonates have suggested a stepwise mechanism. nih.gov Computational modeling can provide detailed insight into the structure of proposed intermediates and transition states, confirming or refining the proposed mechanistic pathways.
The following table outlines key parameters that can be investigated through computational studies to predict the reactivity of this compound.
Table 2: Computationally Investigated Parameters for Reactivity Prediction
| Parameter | Computational Method | Information Gained | Impact on Research |
|---|---|---|---|
| Transition State Energy (ΔG‡) | DFT, Ab initio methods | Prediction of reaction kinetics and rate. | Prioritizes promising catalysts and reaction conditions. |
| Reaction Pathway Mapping | Intrinsic Reaction Coordinate (IRC) | Elucidation of the step-by-step reaction mechanism. | Deepens fundamental understanding of reactivity. |
| Non-Covalent Interactions | NCI Plot, Quantum Theory of Atoms in Molecules (QTAIM) | Understanding the role of weak interactions in catalyst-substrate binding. | Guides the design of more effective catalysts. |
| Steric and Electronic Effects | Steric maps, Mulliken population analysis | Quantifying the influence of substrate/catalyst structure on reactivity. | Enables rational design of selective reactions. |
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from batch processing to continuous flow chemistry represents a major leap forward in chemical manufacturing, offering enhanced safety, consistency, and scalability. The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction parameters like temperature and mixing, which is often crucial for fast and exothermic reactions. mit.edu
The synthesis and application of this compound are well-suited for this technology:
Scalable Production: Continuous flow systems can operate for extended periods, enabling the production of large quantities of the target compound without the need for large-scale, and often hazardous, batch reactors. The synthesis of cyclic carbonates from epoxides and CO2 has already been successfully demonstrated in flow, achieving significant rate enhancements compared to batch processes. mit.edursc.org
Enhanced Safety: The use of activated reagents like this compound can be managed more safely in a flow system, as the volume of hazardous material present at any given moment is very small. This also allows for the exploration of more extreme reaction conditions (high temperature and pressure) that would be unsafe in a batch setup. rsc.org
Automated Optimization: Flow chemistry platforms can be integrated with automated systems that use algorithms to self-optimize reaction conditions. mit.edu By connecting analytical tools like HPLC or IR spectroscopy inline, the system can monitor the reaction output in real-time and adjust parameters such as flow rate, temperature, and reagent concentration to maximize yield and minimize byproducts. rsc.org This accelerates process development significantly.
The table below contrasts batch and flow synthesis for processes involving this compound.
Table 3: Comparison of Batch vs. Flow Synthesis
| Feature | Batch Synthesis | Flow Synthesis | Advantage of Flow |
|---|---|---|---|
| Scalability | Difficult, requires larger vessels. | Easily scaled by running longer. | Linear scalability, consistent product quality. |
| Heat Transfer | Poor, potential for hot spots. | Excellent, rapid heat dissipation. | Improved safety and selectivity. |
| Mass Transfer | Often limited by stirring. | Efficient due to small channel dimensions. | Faster reaction rates, better for multiphasic systems. |
| Safety | Large quantities of reagents handled at once. | Small hold-up volume. | Minimized risk, safer handling of reactive intermediates. |
| Automation | Difficult to fully automate. | Readily integrated with automated pumps and sensors. | Enables rapid optimization and unattended operation. |
Exploration of New Chemical Transformations Enabled by this compound
The primary utility of this compound is as a cyclobutyloxycarbonylating agent. However, the unique reactivity of the activated carbonate moiety opens the door to a range of other potential chemical transformations that are yet to be fully explored. The electron-withdrawing nature of the 4-nitrophenyl group makes the carbonate carbon highly electrophilic, enabling reactions with a wide array of nucleophiles beyond simple alcohols and amines. beilstein-journals.org
Future research is likely to explore the following novel transformations:
Carbamate (B1207046) and Thiocarbamate Synthesis: While reactions with primary amines are known, its use with a broader range of nitrogen nucleophiles, including anilines, hydrazines, and amino acids, could yield novel carbamate structures for materials science and medicinal chemistry. Similarly, reactions with thiols would provide access to thiocarbonates and dithiocarbonates, which have applications in polymer chemistry and as synthetic intermediates.
Polymer Synthesis: Activated carbonates like BMSC are used in melt polymerization to create polycarbonates. rsc.orgresearchgate.net this compound could serve as a chain-end functionalizing agent or as a comonomer in the synthesis of novel polycarbonates and polyurethanes, imparting the unique properties of the cyclobutyl group to the polymer backbone.
Decarboxylative Cross-Coupling: In the presence of a suitable transition metal catalyst (e.g., Palladium or Nickel), it is conceivable that this compound could undergo decarboxylative coupling reactions with organometallic reagents or other partners, providing a novel route to cyclobutylated compounds.
Formation of Heterocycles: The reaction of p-nitrophenyl carbonates with bifunctional nucleophiles could be a strategy for synthesizing novel heterocyclic structures. For example, reaction with a 1,2-aminoalcohol could potentially lead to the formation of oxazolidinone derivatives.
The table below lists potential new reactions and the classes of compounds they would produce.
Table 4: Novel Chemical Transformations for this compound
| Nucleophile/Reagent Class | Proposed Reaction Type | Product Class | Potential Application |
|---|---|---|---|
| Thiols, Dithiols | Thioacylation | Thiocarbonates, Dithiocarbonates | Polymer synthesis, cross-linking agents. |
| Hydrazines, Hydroxylamines | Acylation | Carbazates, N-alkoxycarbamates | Pharmaceutical intermediates, agrochemicals. |
| Diols, Diamines | Polycondensation | Polycarbonates, Polyurethanes | Advanced materials with tailored properties. |
| Organometallic Reagents (e.g., R-ZnX) | Decarboxylative Coupling | Cyclobutylated Arenes/Alkenes | Synthesis of complex organic molecules. |
| 1,2- or 1,3-Bifunctional Nucleophiles | Cyclization/Acylation | Heterocyclic Compounds | Medicinal chemistry, functional materials. |
Q & A
Q. What are the common synthetic routes for cyclobutyl 4-nitrophenyl carbonate?
this compound can be synthesized via nucleophilic substitution reactions. A typical method involves reacting cyclobutanol with 4-nitrophenyl chloroformate in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). The reaction is stirred at room temperature for 48 hours, followed by solvent evaporation and purification via recrystallization from chloroform-diethyl ether mixtures . Alternative routes may employ activated carbonate derivatives (e.g., bis(4-nitrophenyl) carbonate) for esterification under controlled stoichiometry .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm ester linkage and cyclobutyl/aryl group integration.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% by area normalization).
- UV-Vis Spectroscopy: Monitoring at 400 nm to detect 4-nitrophenoxide release during hydrolysis, which indirectly validates carbonate integrity .
- Melting Point Analysis: Compare observed values (e.g., 136–139°C for analogous carbonates) to literature data .
Q. How is this compound used as a substrate in enzyme activity assays?
The compound acts as a chromogenic substrate for lipases and esterases. Hydrolysis releases 4-nitrophenoxide, quantified spectrophotometrically at 400 nm. Researchers dissolve the substrate in a buffered solution (e.g., pH 7.4) and monitor absorbance changes over time to calculate enzymatic activity. Controls (e.g., heat-inactivated enzymes) are critical to distinguish non-enzymatic hydrolysis .
Advanced Research Questions
Q. What factors influence the efficiency of this compound in nucleophilic substitution reactions?
Reaction efficiency depends on:
- Solvent Polarity: Anhydrous THF or dichloromethane minimizes side reactions.
- Base Selection: Triethylamine or DMAP accelerates chloroformate activation.
- Steric Effects: The cyclobutyl group’s small ring strain enhances nucleophilic attack compared to bulkier alkyl groups.
- Temperature: Prolonged room-temperature reactions (48+ hours) improve yield over heated conditions, which may degrade the nitro group .
Q. How can researchers address contradictory kinetic data in aminolysis reactions involving this compound?
Contradictions often arise from solvent polarity or nucleophile strength. To resolve discrepancies:
- Vary Solvent Systems: Compare rates in polar aprotic (e.g., DMF) vs. non-polar solvents.
- Assess Nucleofugality: Use Hammett plots to correlate leaving-group ability (e.g., 4-nitrophenoxide vs. other aryl oxides) with reaction rates.
- Theoretical Modeling: Density Functional Theory (DFT) calculations can predict transition states and validate experimental kinetics .
Q. What strategies optimize the degree of substitution in polymer functionalization using this compound?
To control substitution in copolymers (e.g., PHEMA-PLA):
- Stoichiometric Adjustments: Increase 4-nitrophenyl carbonate molar equivalents relative to polymer hydroxyl groups.
- Stepwise Activation: Pre-activate the carbonate with chloroformate before coupling.
- Purification: Dialysis or size-exclusion chromatography removes unreacted carbonate, ensuring precise substitution levels .
Q. How does the electronic environment of the cyclobutyl group affect reactivity compared to other alkyl carbonates?
Cyclobutyl’s ring strain increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. This contrasts with tert-butyl or linear alkyl carbonates, where steric hindrance slows reactivity. Comparative kinetic studies using cyclic voltammetry or O isotopic labeling can quantify these electronic effects .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
